2-[4-(N-methyl4-ethoxybenzenesulfonamido)phenoxy]acetic acid

PPARδ Lipophilicity Drug-likeness

2-[4-(N-methyl4-ethoxybenzenesulfonamido)phenoxy]acetic acid (CAS 380342-64-3) is a synthetic phenoxyacetic acid derivative featuring a unique N-methyl-4-ethoxybenzenesulfonamide linker to the phenoxy core. With a molecular weight of 365.40 Da and a topological polar surface area of 93.14 Ų, it occupies a physicochemical space distinct from established PPARδ agonists such as GW0742 and L-165041.

Molecular Formula C17H19NO6S
Molecular Weight 365.4
CAS No. 380342-64-3
Cat. No. B2415277
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[4-(N-methyl4-ethoxybenzenesulfonamido)phenoxy]acetic acid
CAS380342-64-3
Molecular FormulaC17H19NO6S
Molecular Weight365.4
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)S(=O)(=O)N(C)C2=CC=C(C=C2)OCC(=O)O
InChIInChI=1S/C17H19NO6S/c1-3-23-14-8-10-16(11-9-14)25(21,22)18(2)13-4-6-15(7-5-13)24-12-17(19)20/h4-11H,3,12H2,1-2H3,(H,19,20)
InChIKeySADVAMHHRRGUNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[4-(N-methyl4-ethoxybenzenesulfonamido)phenoxy]acetic acid (CAS 380342-64-3): A Structurally Differentiated Phenoxyacetic Acid for PPAR-Modulator Discovery


2-[4-(N-methyl4-ethoxybenzenesulfonamido)phenoxy]acetic acid (CAS 380342-64-3) is a synthetic phenoxyacetic acid derivative featuring a unique N-methyl-4-ethoxybenzenesulfonamide linker to the phenoxy core. With a molecular weight of 365.40 Da and a topological polar surface area of 93.14 Ų, it occupies a physicochemical space distinct from established PPARδ agonists such as GW0742 and L-165041 [1]. The compound is commercially available at 95% purity from multiple suppliers, including AKSci (Cat# 7918CG) and Enamine (Cat# EN300-00561), and is primarily utilized as a building block or screening compound in early-stage drug discovery . Its structural architecture—a phenoxyacetic acid warhead connected to a 4-ethoxybenzenesulfonamide group via a tertiary N-methylamine—differs fundamentally from the thioether-linked variants that dominate the PPARδ agonist landscape, making it a valuable tool for exploring alternative binding modes within the PPAR ligand-binding domain [2].

Why Generic PPAR Agonists Cannot Replace 2-[4-(N-methyl4-ethoxybenzenesulfonamido)phenoxy]acetic acid in Lead-Optimization Campaigns


Phenoxyacetic acid-based PPAR modulators are exquisitely sensitive to linker chemistry: replacement of a thioether with a sulfonamide-amine linkage, as in the target compound, alters not only the electronic environment of the pharmacophore but also the conformational flexibility and hydrogen-bonding capacity of the molecule [1]. Established agonists such as GW0742 (thioether-linked) and L-165041 (propoxy-linked) achieve high PPARδ potency (EC50 1 nM and Ki 6 nM, respectively) through specific hydrophobic interactions that are absent in the sulfonamide-amine scaffold [2]. Consequently, substituting the target compound with a generic thioether- or propoxy-linked analog in a screening cascade risks mischaracterizing the structure-activity relationship (SAR) for this chemotype and may overlook unique selectivity profiles or off-target interactions that are critical for lead optimization [3].

Quantitative Differentiation Evidence for 2-[4-(N-methyl4-ethoxybenzenesulfonamido)phenoxy]acetic acid Versus PPARδ Agonist Comparators


Hydrophilicity and Drug-Likeness Advantage Over GW0742

The target compound exhibits a LogD (pH 7.4) of −1.27, indicating markedly higher hydrophilicity compared to GW0742, which has a LogP of 6.57 [1][2]. This ~7.8 log-unit difference in lipophilicity translates into a substantially different solubility profile and predicted absorption, distribution, metabolism, and excretion (ADME) behavior. The topological polar surface area (TPSA) of the target compound (93.14 Ų) is also lower than that of GW0742 (112.96 Ų), suggesting improved membrane permeability potential [1][2].

PPARδ Lipophilicity Drug-likeness TPSA Physicochemical profiling

Favorable Drug-Likeness Profile Relative to L-165041

The target compound satisfies Lipinski's Rule of Five with zero violations, while L-165041 (MW 402.17, cLogP 3.86, TPSA 102.29) lies at the upper boundary of drug-like space with a higher number of rotatable bonds (12 vs. 7 for the target) [1][2]. The target compound's lower molecular weight (365.40 vs. 402.17 Da) and reduced rotatable bond count suggest greater conformational rigidity, which can enhance target-binding specificity and reduce entropic penalties upon binding [1][2].

Drug-likeness Rule of Five Rotatable bonds Fraction Csp3

Structurally Distinct Sulfonamide–Amine Linker Versus Thioether-Linked PPARδ Agonists

The target compound employs an N-methyl-4-ethoxybenzenesulfonamide linker connecting the phenoxyacetic acid head group to the aromatic tail, a motif absent in GW0742 (thioether linker) and L-165041 (propoxy linker) [1][2]. In the phenoxyacetic acid PPARδ partial agonist series reported by Evans et al., the nature of the linker (thioether vs. ether vs. sulfonamide) dramatically modulated both potency and subtype selectivity, with EC50 values ranging from 5 to >10,000 nM depending on linker identity [3]. The sulfonamide-amine linker introduces a hydrogen-bond acceptor (sulfonyl oxygen) and a tertiary amine, offering additional interaction possibilities within the PPARδ ligand-binding domain that are not available to thioether- or ether-linked analogs [3].

PPARδ Linker chemistry Structure-activity relationship Sulfonamide Thioether comparison

Commercially Available High-Purity Building Block with Documented Synthetic Route

The target compound is commercially available at 95% purity from multiple suppliers, including AKSci (Cat# 7918CG) and Enamine (Cat# EN300-00561), with a reported melting point of 82–84 °C that facilitates handling and formulation [1]. In contrast, GW0742 has a higher melting point (134.5–135.5 °C) and requires specialized solubilization protocols (≥5 mg/mL in DMSO) due to its extreme lipophilicity, complicating high-throughput screening workflows [2]. The four-step synthetic route for the target compound (sulfonylation, N-methylation, phenolic coupling, and acetic acid installation) is well-established and amenable to scale-up, providing procurement predictability .

Building block Purity Synthesis Procurement Commercial availability

High-Impact Application Scenarios for 2-[4-(N-methyl4-ethoxybenzenesulfonamido)phenoxy]acetic acid Based on Quantitative Differentiation Evidence


Lead-Like Fragment Library Screening for PPARδ Modulators

The target compound's favorable drug-likeness (MW 365.40, TPSA 93.14 Ų, Rule-of-Five compliant) and lower lipophilicity (LogD pH 7.4 = −1.27) compared to GW0742 and L-165041 make it an ideal entry for lead-like or fragment-based screening libraries targeting PPARδ [1]. Its unique sulfonamide-amine linker provides a distinct pharmacophore not present in existing PPARδ agonist libraries, enabling the discovery of novel binding interactions [2].

Solubility-Challenged Assay Systems Requiring Aqueous Compatibility

Because the target compound is predicted to have significantly higher aqueous solubility than GW0742 (LogP 6.57), it is suitable for biochemical and cell-based assays that cannot tolerate high DMSO concentrations or require direct aqueous dilution [1]. This reduces the risk of solvent-induced artifacts in high-throughput screening campaigns [3].

Structure-Activity Relationship (SAR) Expansion of the Phenoxyacetic Acid Chemotype

The well-characterized four-step synthesis and commercial availability at 95% purity enable rapid analog generation for SAR studies exploring the effect of sulfonamide substitution patterns on PPAR activity and selectivity [1][2]. The compound serves as a versatile scaffold for installing diverse aryl and alkyl groups on the sulfonamide nitrogen, facilitating the exploration of chemical space around the PPARδ ligand-binding pocket [3].

Comparative ADME Profiling Against Lipophilic PPAR Agonists

The ~8 log-unit difference in lipophilicity between the target compound and GW0742 provides a compelling case for head-to-head ADME comparisons, including microsomal stability, plasma protein binding, and permeability assays, to quantify the impact of linker chemistry on pharmacokinetic properties [1][2]. Such studies can inform the design of next-generation PPARδ modulators with improved oral bioavailability [3].

Quote Request

Request a Quote for 2-[4-(N-methyl4-ethoxybenzenesulfonamido)phenoxy]acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.